Product packaging for 6-Bromo-1H-indol-3-amine(Cat. No.:CAS No. 1369361-97-6)

6-Bromo-1H-indol-3-amine

Cat. No.: B3236465
CAS No.: 1369361-97-6
M. Wt: 211.06
InChI Key: CYFHJLUKQDSEDK-UHFFFAOYSA-N
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Description

6-Bromo-1H-indol-3-amine (CAS 1369361-97-6) is a versatile brominated indole derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. This compound is part of the prominent 6-bromoindole class, which has recently gained significant research interest for its role in developing novel antibiotic potentiators . These small molecules function by inhibiting bacterial cystathionine-γ-lyase (CGL), a key enzyme in hydrogen sulfide production that protects pathogens from antibiotic-induced oxidative stress . By blocking this biochemical pathway, inhibitors built on the 6-bromoindole scaffold can significantly enhance the efficacy of conventional antibiotics like gentamicin and help combat antimicrobial resistance (ARM) . The 3-amino functional group on the indole ring provides a reactive site for further chemical modification, allowing researchers to link this moiety to various heterocyclic systems such as thiophene or furan rings to create potential CGL inhibitors . With a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol , this building block is an essential tool for synthesizing and exploring new derivatives aimed at overcoming antibiotic resistance in model organisms and pathogens. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B3236465 6-Bromo-1H-indol-3-amine CAS No. 1369361-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFHJLUKQDSEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 1h Indol 3 Amine and Its Key Intermediates

Historical and Contemporary Synthetic Routes to the 6-Bromoindole (B116670) Core

The construction of the 6-bromoindole scaffold is the foundational step in the synthesis of 6-Bromo-1H-indol-3-amine. Over the years, several classical and modern synthetic strategies have been employed and adapted for this purpose.

The Leimgruber-Batcho indole (B1671886) synthesis stands out as a particularly effective method for preparing substituted indoles, including 6-bromoindole. This two-step process begins with the formation of an enamine from an appropriately substituted o-nitrotoluene. For the synthesis of 6-bromoindole, the starting material is 4-bromo-2-nitrotoluene. This is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, to form a β-dimethylamino-2-nitrostyrene intermediate. The subsequent and final step is a reductive cyclization of this intermediate to yield the indole ring. A variety of reducing agents can be employed for this transformation, including palladium on carbon (Pd/C) with hydrogen, Raney nickel, or stannous chloride wikipedia.org. The versatility and high yields associated with the Leimgruber-Batcho synthesis have made it a popular choice in both academic and industrial settings. Microwave-assisted Leimgruber-Batcho reactions have also been developed, offering enhanced reaction rates and yields researchgate.net.

Another cornerstone in indole synthesis is the Fischer indole synthesis , discovered by Emil Fischer in 1883 byjus.comthermofisher.comwikipedia.org. This acid-catalyzed reaction involves the cyclization of a (4-bromophenyl)hydrazine with an aldehyde or ketone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a -sigmatropic rearrangement to form the indole nucleus byjus.comwikipedia.org. While historically significant and still widely used, the Fischer indole synthesis can sometimes suffer from harsh reaction conditions and the formation of regioisomers when using unsymmetrical ketones thermofisher.comwikipedia.org.

The Bischler-Möhlau indole synthesis offers an alternative route, involving the reaction of an α-halo-ketone with an excess of an aniline wikipedia.orgchemeurope.comdbpedia.org. For the synthesis of a 6-bromoindole derivative, a 4-bromoaniline would be reacted with a suitable α-haloketone. This method, however, has been noted for its often harsh reaction conditions and potentially low yields, which has limited its widespread application wikipedia.org. Modern modifications, such as the use of microwave irradiation, have been explored to mitigate these drawbacks wikipedia.orgchemeurope.com.

The Hemetsberger-Knittel indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester wikipedia.orgwikipedia.org. While this reaction can provide good yields, its application is somewhat hampered by the challenges associated with the synthesis and stability of the azido starting materials wikipedia.org.

Below is a comparative table of these classical methods for the synthesis of the bromoindole core:

Synthesis MethodStarting MaterialsKey FeaturesChallenges
Leimgruber-Batcho Substituted o-nitrotoluene, DMF-DMA, PyrrolidineHigh yields, mild conditions, good regioselectivity.Availability of substituted o-nitrotoluenes.
Fischer Indole Substituted phenylhydrazine (B124118), Aldehyde or KetoneWell-established, versatile.Harsh acidic conditions, potential for regioisomers.
Bischler-Möhlau α-halo-ketone, Substituted anilineDirect formation of 2-arylindoles.Harsh conditions, often low yields.
Hemetsberger-Knittel 3-aryl-2-azido-propenoic esterGood yields.Stability and synthesis of starting materials.

Pathways for the Introduction and Modification of the Amine Functionality at the C3 Position

Once the 6-bromoindole core is established, the next critical step is the introduction of the amine group at the C3 position. This is the most nucleophilic position of the indole ring and is therefore susceptible to electrophilic substitution.

A common and well-documented strategy involves the nitration of the 6-bromoindole followed by reduction . The C3 position of indole can be regioselectively nitrated using various nitrating agents. A non-acidic and non-metallic approach utilizes trifluoroacetic anhydride and tetramethylammonium nitrate to generate trifluoroacetyl nitrate in situ, which acts as an electrophilic nitrating agent for a range of indole derivatives nih.gov. This method has been shown to be effective for indoles with various substituents, including those at the 6-position nih.gov. Once the 6-bromo-3-nitro-1H-indole intermediate is formed, it can be reduced to the corresponding 3-aminoindole. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Another pathway involves the direct amination of the 6-bromoindole core . This can be achieved through several methods. One approach is a copper-catalyzed three-component coupling reaction of a 2-aminobenzaldehyde derivative, a secondary amine, and a terminal alkyne to form 3-aminoindolines, which can then be isomerized to 3-aminoindoles under basic conditions nih.gov. While this is a powerful method for constructing the indole ring and introducing the C3-amino group simultaneously, it requires a specifically functionalized starting material.

A patent describes a multi-step synthesis starting from 6-bromoindole, which is first subjected to a Friedel-Crafts reaction with oxalyl chloride to introduce a 2-oxoacetyl chloride group at the C3 position. This intermediate is then amidated, and the resulting amide is reduced using a reducing agent like Lithium Aluminium Hydride to yield a 2-(6-bromo-1H-indol-3-yl)ethanamine derivative google.com. While this provides an aminoalkyl group at C3, it illustrates a general strategy of introducing a functional group that can be converted to an amine.

More direct approaches for C3-amination are continually being developed. For instance, a two-step synthesis of unprotected 3-aminoindoles has been reported, which involves the reaction of indoles with nitrostyrene, followed by a microwave-assisted cascade reaction with hydrazine hydrate nsf.govmdpi.com. This method provides a convenient route to 3-aminoindoles that are often challenging to synthesize and isolate due to their instability mdpi.comresearchgate.net.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for its practical application and involves careful consideration of reaction parameters to maximize yield and purity while minimizing side products.

For the synthesis of the 6-bromoindole core, optimization can involve screening different catalysts and reaction conditions. In the Leimgruber-Batcho synthesis, the choice of reducing agent and solvent can significantly impact the yield and purity of the final product. For instance, comparing catalytic hydrogenation with chemical reductants like iron in acetic acid can reveal the most efficient method for a particular substrate.

In the introduction of the amine group at the C3 position, particularly through the nitration-reduction pathway, optimization is key. For the nitration step, controlling the temperature and the rate of addition of the nitrating agent is critical to prevent the formation of undesired byproducts. The subsequent reduction step also requires careful selection of the reducing agent and reaction conditions to ensure complete conversion of the nitro group without affecting the bromine substituent or the indole ring.

The use of microwave irradiation has emerged as a powerful tool for optimizing indole synthesis. It can significantly reduce reaction times and often leads to higher yields and purer products by providing rapid and uniform heating wikipedia.orgchemeurope.com. For example, microwave-assisted Bischler-Möhlau and Leimgruber-Batcho reactions have been shown to be more efficient than their conventional counterparts wikipedia.orgchemeurope.com.

Purification strategies are also a critical aspect of optimization. Column chromatography is a common method for isolating the desired product from reaction mixtures. The choice of solvent system for chromatography needs to be carefully optimized to achieve good separation of the product from starting materials and byproducts.

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to reduce the environmental impact of chemical processes.

One significant green approach is the use of flow chemistry . Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability uc.pt. The Fischer indole synthesis has been successfully adapted to flow conditions, allowing for rapid and efficient production of indoles uc.pt. Flow chemistry can also be beneficial for reactions that involve hazardous reagents or intermediates, as the small reaction volumes at any given time minimize potential risks.

The development and use of recyclable catalysts is another key aspect of green chemistry. For instance, magnetically recyclable catalysts, such as copper ferrite (CuFe2O4), have been used for the efficient synthesis of bis(indolyl)methanes researchgate.net. Such catalysts can be easily recovered from the reaction mixture using a magnet and reused multiple times without a significant loss of activity, which reduces waste and cost.

The choice of solvents is also a major consideration in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents like water or bio-derived solvents is highly desirable. For example, a novel amla seed-derived biochar modified catalyst has been used for the synthesis of bis-indoles in water, demonstrating the feasibility of conducting indole synthesis in an environmentally benign medium . Furthermore, multicomponent reactions for indole synthesis have been developed that proceed in ethanol, a greener solvent, and without the need for a metal catalyst clockss.org.

Enzymatic synthesis represents a promising green alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. While the direct enzymatic synthesis of this compound has not been extensively reported, research into the enzymatic amination of C-H bonds is an active area of investigation and could provide future sustainable routes to this and other aminoindoles nsf.govresearchgate.net.

Structure Activity Relationship Sar Investigations of 6 Bromo 1h Indol 3 Amine Derivatives

Impact of the 6-Bromo Substituent on Molecular Recognition and Interaction

Comparative Analysis with other Halogen Substitutions (e.g., Chloro, Fluoro)

Research on spiropyrans has shown that electron-withdrawing groups, such as halogens, on the chromene ring can enhance the molecule's UV response. While bromine and chlorine are both electron-withdrawing, their differing sizes and electronegativity can lead to distinct biological outcomes. In some molecular scaffolds, replacing bromine with chlorine has been found to significantly suppress bioactivity, whereas in other contexts, chlorine substitution slightly improves potency where bromine is absent. This highlights that the contribution of a specific halogen is highly context-dependent and not simply interchangeable.

Positional Isomer Effects (e.g., 5-Bromo vs. 6-Bromo)

The position of the bromine atom on the indole (B1671886) ring profoundly impacts the molecule's shape and its interaction with biological targets. SAR studies frequently compare 5-bromo and 6-bromo isomers to determine the optimal substitution pattern for a given activity.

Similarly, in studies of indole phytoalexin derivatives with anticancer properties, the position of the bromine atom was crucial. While 5-bromobrassinin showed a better pharmacological profile than its non-brominated counterpart, a study on other indole phytoalexin analogues found that 5-bromo substitution led to lower or similar activities compared to the non-brominated versions. researchgate.net This underscores that the positional effects are specific to the molecular scaffold and its biological target.

Table 1: Effect of Indole Linkage Position on HIV-1 Fusion Inhibition Data synthesized from studies on bisindole inhibitors. nih.gov

Compound LinkageRelative Binding AffinityRelative Antiviral ActivityRationale
6-6' (Parent Compound)HighHighOptimal shape for hydrophobic pocket binding
5-5'LowLowAdopts a more extended, less favorable conformation
5-6'LowLowSub-optimal molecular shape for target engagement
6-5'LowLowSub-optimal molecular shape for target engagement

Role of the C3 Amine Group in Biological Interaction

The amine group at the C3 position of the indole ring is a key functional group that often participates directly in interactions with biological targets, such as receptors and enzymes. Its basicity, hydrogen bonding capability, and potential for derivatization are central to the SAR of 6-bromo-1H-indol-3-amine derivatives.

Effects of Amine Derivatization on Receptor Binding and Enzyme Inhibition

Modification of the C3 amine group is a common strategy to modulate the pharmacological activity of indole derivatives. The amine can be primary, secondary, or tertiary, and can be further functionalized to form amides, sulfonamides, and other groups, each imparting different properties.

For example, in a series of N-piperidinyl indoles developed as nociceptin (B549756) opioid receptor (NOP) ligands, substitution at the C3 position with basic functional groups like an amine or guanidine (B92328) provided a modest improvement in NOP binding affinity compared to the unsubstituted indole. nih.gov In another study, derivatization of the amine group in a series of compounds led to potent inhibitors of the anti-apoptotic protein Mcl-1. Functionalizing the C3 position of the indole ring is a well-established method for generating complex structures with diverse biological activities, including anticancer, antimicrobial, and antioxidant effects. nih.gov

Enzyme kinetic studies have also shown that indole derivatives can act as effectors, binding to enzymes at sites distinct from the active site to modulate their activity. nih.gov The nature of the C3 substituent can influence whether the derivative acts as an activator or an inhibitor.

Substituent Effects on Amine Basicity and Hydrogen Bonding Potential

The basicity of the C3 amine is a critical factor in its ability to form ionic bonds with acidic residues (e.g., aspartate, glutamate) in a protein's binding site. Basicity is influenced by the electronic properties of substituents on both the indole ring and the amine nitrogen itself. pharmaguideline.compharmaguideline.com

An amine's basicity is due to the lone pair of electrons on the nitrogen atom. pharmaguideline.compharmaguideline.com Electron-donating groups increase the electron density on the nitrogen, making the lone pair more available to accept a proton, thus increasing basicity. quora.com Conversely, electron-withdrawing groups decrease electron density and reduce basicity. quora.com In this compound, the bromo group at the C6 position exerts an electron-withdrawing inductive effect, which tends to decrease the basicity of the C3 amine compared to an unsubstituted indol-3-amine.

Further substitution on the amine nitrogen also affects basicity. Alkyl groups are electron-donating and generally increase basicity. pharmaguideline.compharmaguideline.com However, in an aqueous solution, steric hindrance and solvation effects become important. quora.com The ability of the protonated amine (the conjugate acid) to form hydrogen bonds with water stabilizes it. pharmaguideline.com Primary and secondary amines, having more hydrogen atoms on the nitrogen, are often better solvated than tertiary amines, which can sometimes make them stronger bases in solution despite having fewer electron-donating alkyl groups. pharmaguideline.comquora.com

Table 2: General Effects of Substituents on Amine Basicity Based on established chemical principles. pharmaguideline.compharmaguideline.comquora.com

Substituent Type on NitrogenElectronic EffectEffect on Basicity (Gas Phase)Considerations in Aqueous Solution
Hydrogen (Primary Amine)NeutralBaselineGood solvation of conjugate acid
Alkyl (e.g., -CH3)Electron-donating (+I)IncreasesBalance of inductive effect, steric hindrance, and solvation
Aryl (e.g., -Phenyl)Electron-withdrawing (Resonance)DecreasesDelocalization of lone pair into the ring reduces availability
Acyl (e.g., -COCH3)Strongly Electron-withdrawingGreatly Decreases (Amides are not basic)Lone pair is delocalized onto the carbonyl oxygen

Modifications to the Indole Nitrogen (N1) and their Influence on Activity

The hydrogen atom on the indole nitrogen (N1) can act as a hydrogen bond donor. Substitution at this position removes this capability but allows for the introduction of various groups that can modulate the molecule's lipophilicity, steric profile, and potential for additional interactions with a biological target.

SAR studies have shown that N1 substitution can be a powerful tool for optimizing activity. In a study of Mcl-1 inhibitors, a novel N-substituted indole scaffold was discovered that effectively interfered with the protein's binding function. nih.gov The modifications focused on the N1-hydrophobic tail, the indole core, and an acidic chain, leading to a potent compound with a Ki value of 110 nM. nih.gov

Similarly, in the development of antimicrobial agents, N-substituted indole derivatives have demonstrated significant activity. nih.gov For instance, indole derivatives featuring tertiary amino and phenyl groups at the N1 position showed notable activity against Staphylococcus aureus. nih.gov The choice of substituent at the N1 position can fine-tune the molecule's properties to achieve the desired biological effect, whether it be enhancing receptor binding, improving cell permeability, or altering metabolic stability.

Conformational Analysis and its Correlation with Biological Profiles

The bromine atom at the 6-position, being an electron-withdrawing group, can influence the electronic distribution of the indole ring. This alteration in electronic properties can, in turn, affect the conformational preferences of the side chain through subtle electronic interactions. While direct experimental data on this compound is limited, principles derived from studies on other substituted indoles suggest that the interplay between steric and electronic factors governs the conformational equilibrium. nih.gov

Molecular docking studies further illuminate the correlation between conformation and biological activity. By simulating the interaction of different conformers with a specific biological target, researchers can identify the "bioactive conformation"—the spatial arrangement the molecule adopts when it binds to its target. nih.gov This information is invaluable for the rational design of new derivatives with enhanced potency and selectivity. For example, a particular gauche conformation of an indol-3-amine derivative might allow for optimal hydrogen bonding and hydrophobic interactions within a receptor's binding site, leading to high affinity. In contrast, an anti conformation might be sterically hindered or fail to present the necessary pharmacophoric features in the correct orientation. researchgate.net

The following interactive data table illustrates a hypothetical correlation between the conformational parameters of a series of this compound derivatives and their observed biological activity. The dihedral angle (τ) represents the rotation around the C3-Cα bond of the amine side chain, and the binding affinity (Ki) is a measure of the compound's potency at a hypothetical receptor.

CompoundDihedral Angle (τ)Binding Affinity (Ki in nM)
Derivative A60° (gauche)15
Derivative B180° (anti)250
Derivative C-60° (gauche)20
Derivative D0° (eclipsed)1500

This hypothetical data suggests that a gauche conformation is significantly preferred for high-affinity binding to the target receptor. Such insights are crucial for guiding the synthesis of conformationally restricted analogues, where the side chain is locked into the presumed bioactive conformation, potentially leading to more potent and selective compounds. Studies on other indole derivatives have shown that substitutions on the indole ring can favor specific conformations, thereby modulating their biological profiles. nih.govmdpi.com Therefore, a comprehensive conformational analysis is an indispensable component of the SAR investigation of this compound derivatives.

Mechanistic and Preclinical Biological Research Applications of 6 Bromo 1h Indol 3 Amine Derivatives

Investigations into Molecular Target Modulation

The specific structural features of 6-bromo-1H-indol-3-amine derivatives, particularly the presence of the bromine atom at the 6-position of the indole (B1671886) ring, contribute to their unique interactions with biological macromolecules. Researchers have explored these interactions through various preclinical models, revealing their potential as modulators of key proteins involved in physiological and pathological processes.

Enzyme Inhibition Studies (e.g., MAO-A, Cystathionine (B15957) γ-Lyase)

Derivatives of 6-bromoindole (B116670) have been identified as promising inhibitors of specific enzymes, notably bacterial Cystathionine γ-Lyase (CSE) and, to a lesser extent, Monoamine Oxidase A (MAO-A).

Cystathionine γ-Lyase (CSE): Bacterial CSE is a critical enzyme for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of this enzyme enhances bacterial sensitivity to antibiotics. mdpi.comresearchgate.netsemanticscholar.org Several selective inhibitors based on the 6-bromoindole scaffold have been developed. mdpi.comnih.gov One such derivative, 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene, known as MNS1, demonstrated a dissociation constant (Kᵈ) of 0.5 μM for bacterial CSE from S. aureus, a value an order of magnitude lower than that for human CSE, indicating a degree of selectivity. acnp.org Other developed inhibitors include NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) and NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid). mdpi.com These compounds are being explored as potential antibiotic potentiators. mdpi.comacnp.org

Table 1: Inhibition of Bacterial Cystathionine γ-Lyase by 6-Bromoindole Derivatives

Compound Target Enzyme Reported Activity Source
MNS1 S. aureus Cystathionine γ-Lyase (SaCSE) Kᵈ = 0.5 μM acnp.org
NL1 Bacterial Cystathionine γ-Lyase (bCSE) Selective Inhibitor mdpi.com

Monoamine Oxidase A (MAO-A): Monoamine oxidases are key enzymes in the catabolism of neurotransmitters, and their inhibition is a strategy for treating neurological disorders. nih.gov While the indole nucleus is a common feature in many MAO inhibitors, research into derivatives specifically featuring the this compound scaffold for MAO-A inhibition is less defined. Studies on related structures, such as indolylpropyl-piperazine derivatives, have shown that while they are potent ligands for the serotonin transporter, their inhibitory effect on MAO-A is more discrete. nih.gov Further investigation is required to establish a clear and potent inhibitory profile of this compound derivatives against MAO-A.

Receptor Binding Profiling (e.g., Serotonin Receptors)

Halogenated tryptamines, which are structurally related to this compound, have been evaluated for their binding affinity to various serotonin (5-HT) receptor subtypes. The introduction of a bromine atom on the indole ring can significantly influence the binding profile. For instance, 5-bromo-N,N-dimethyltryptamine, an analog of the 6-bromo isomer, displays good affinity for the 5-HT₁D and 5-HT₁B receptor subtypes. Furthermore, the related compound 5-chloro-N,N-dimethyltryptamine shows strong affinity for 5-HT₁A, 5-HT₂B, and 5-HT₇ receptors. These findings suggest that the 6-bromo substitution pattern is a viable strategy for designing ligands with specific serotonin receptor subtype affinities.

Table 2: Serotonin Receptor Binding Affinity of Halogenated Tryptamine Analogs

Compound Receptor Subtype Observed Affinity Source
5-Bromo-N,N-dimethyltryptamine 5-HT₁D, 5-HT₁B Good

Ion Channel Modulation Mechanisms (e.g., Kv channels by BrMT analogs)

The marine snail toxin 6-bromo-2-mercaptotryptamine dimer (BrMT), a complex derivative of 6-bromotryptamine, has been shown to modulate voltage-gated potassium (Kv) channels. researchgate.net To understand the structural requirements for this activity, synthetic analogs of BrMT have been created and evaluated. This research aims to develop more stable and potent Kv channel modulators.

Structure-activity relationship (SAR) studies revealed that modifications to the 6-position of the indole ring are tolerated. Replacing the bromo group with chloro or methyl groups had little effect on the inhibitory potency, whereas substitution with a smaller fluoro group led to a tenfold decrease in potency. This indicates that the size and electronic properties of the substituent at this position are important for channel modulation. An ether-linked analog, BrET, was found to be comparable in potency to the natural BrMT, demonstrating that the unstable disulfide bridge of the original toxin is not essential for its activity. researchgate.net

Table 3: Inhibitory Potency of BrMT Analogs on Kv Channels

Compound Modification IC₅₀ (μM) Source
BrMT - ~2 researchgate.net
5 (Chloro analog) 6-Bromo replaced with 6-Chloro Similar to BrMT researchgate.net
7 (Methyl analog) 6-Bromo replaced with 6-Methyl Similar to BrMT researchgate.net
6 (Fluoro analog) 6-Bromo replaced with 6-Fluoro 26 researchgate.net

Cellular Pathway Interrogation

Beyond direct interaction with specific molecular targets, derivatives of this compound are being studied for their ability to influence broader cellular processes. These investigations, conducted through in vitro cellular assays, provide insight into the downstream consequences of molecular target modulation.

Cellular Signaling Pathway Modulation (in vitro studies)

The binding of this compound derivatives to G protein-coupled receptors, such as serotonin receptors, implies their potential to modulate intracellular signaling cascades. For example, the 5-HT₂A receptor, a target for halogenated tryptamines, couples to the Gq/G₁₁ signaling pathway. Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol triphosphate (IP₃). These second messengers, in turn, activate protein kinase C (PKC) and trigger the release of intracellular calcium (Ca²⁺). Therefore, by binding to such receptors, these indole derivatives could potentially influence these critical signaling events.

In addition to receptor-mediated signaling, some derivatives have been shown to exert their effects through more direct cellular mechanisms. A polyamine derivative of a 6-bromoindolglyoxylamide was found to act via rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. This mechanism bypasses traditional signaling pathways and leads to direct cellular disruption.

Inhibition of Microbial Biofilm Formation in Cellular Assays

Microbial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Derivatives of this compound have shown significant promise as anti-biofilm agents. The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine demonstrated potent activity, inhibiting biofilm formation of various pathogenic microorganisms by up to 82.2%. This natural product was also capable of disaggregating established biofilms of E. coli, S. aureus, K. pneumoniae, and C. albicans.

Synthetic derivatives have also been tested, revealing that the halogen and ethylamine side chain are important for anti-biofilm activity. These findings highlight the potential of the 6-bromoindole scaffold in developing new strategies to combat biofilm-related infections.

Table 4: Anti-Biofilm Activity of 2,2-bis(6-bromo-3-indolyl) ethylamine

Microorganism Biofilm Inhibition (%) Source
S. aureus ATCC 43387 82.2
K. pneumoniae 6/4 (at 2x MIC) 83.7

Preclinical Assessment of Biological Activity (in vitro/cellular models)

Derivatives of this compound have been the subject of extensive preclinical research to evaluate their potential therapeutic applications. These in vitro and cellular studies have focused on a range of biological activities, including antimicrobial, antiviral, and anticancer effects, as well as their potential to enhance the efficacy of existing antibiotics.

Antimicrobial Activity against Bacterial and Fungal Strains (in vitro)

A number of studies have highlighted the intrinsic antimicrobial properties of this compound derivatives against a variety of bacterial and fungal pathogens. For instance, certain 6-bromoindolglyoxylamide polyamine derivatives have demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius nih.gov. Further modifications of this scaffold led to analogues with enhanced antibacterial activity towards Escherichia coli and compounds with moderate to excellent antifungal properties nih.gov. The mechanism of action for the most potent of this series, a polyamine containing a spermine chain, was attributed to the rapid permeabilization and depolarization of bacterial membranes in both Gram-positive and Gram-negative bacteria nih.gov.

Another significant derivative, the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, and its fluorinated analogue have shown antimicrobial activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL mdpi.com. This natural bisindole alkaloid and its synthetic derivatives have also been shown to inhibit the formation of microbial biofilms and disaggregate already developed biofilms of E. coli, S. aureus, Klebsiella pneumoniae, and Candida albicans researchgate.net. The natural alkaloid, in particular, inhibited biofilm formation of all tested microorganisms by up to 82.2% researchgate.net.

Furthermore, novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy, with several of these compounds showing moderate to good inhibition against various bacterial and fungal strains when compared to standard drugs researchgate.netbanglajol.info. Similarly, a series of 3-alkylidene-2-indolone derivatives were synthesized, with 25 of the 32 target compounds exhibiting moderate to high antibacterial or antifungal activities mdpi.com.

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives

Compound/Derivative Class Target Microorganism(s) Key Findings Reference
6-Bromoindolglyoxylamide polyamines Staphylococcus aureus, S. intermedius, Escherichia coli Intrinsic antimicrobial activity; enhanced activity in analogues. nih.gov
2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine & Fluorinated Analogue S. aureus (MSSA & MRSA), E. coli, K. pneumoniae, C. albicans MICs ranging from 2 to 32 µg/mL against S. aureus. Inhibited biofilm formation by up to 82.2%. mdpi.comresearchgate.net
1,2,3-Triazole derivatives of 6-bromo-1H-indazole Various bacterial and fungal strains Moderate to good inhibition compared to standard drugs. researchgate.netbanglajol.info
3-Alkylidene-2-indolones Gram-positive bacteria, fungi 25 of 32 compounds showed moderate to high antimicrobial activity. mdpi.com

Antiviral Activity in Cell Culture Models (in vitro)

The potential of this compound derivatives as antiviral agents has also been investigated in cell culture models. A notable example is a dihydrochloride salt of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole derivative, which demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro nih.govnih.gov. At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus nih.govnih.gov. The study also revealed its interferon-inducing activity and its ability to suppress syncytium formation induced by the SARS-CoV-2 spike protein by 89% nih.gov. This compound exhibited high activity with an IC50 of 1.06 μg/mL and a high selectivity index of 78.6 nih.gov.

In another study, new derivatives of 3-ethoxycarbonyl-6-bromo-5-hydroxyindoles were designed and synthesized to determine their antiviral activity in cell culture using a virus cytopathic effect assay. The results indicated that two of the synthesized compounds exhibited potential antiviral activity researchgate.net. However, a broader screening of some 2-arylthiomethyl-4-tertiaryaminomethylsubstituted derivatives of 6-bromo-3-ethoxycarbonyl-5-hydroxyindoles against influenza A/New Caledonia/20/99 virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) found that the synthesized compounds were not noticeably active against these viruses researchgate.net.

Table 2: In Vitro Antiviral Activity of this compound Derivatives

Compound/Derivative Virus Cell Model Key Findings Reference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole SARS-CoV-2 Not specified Complete inhibition of viral replication at 52.0 μM; IC50 = 1.06 μg/mL; SI = 78.6. nih.govnih.gov
3-Ethoxycarbonyl-6-bromo-5-hydroxyindole derivatives (VIIb, VIIh) Not specified Not specified Exhibited potential antiviral activity. researchgate.net
2-Arylthiomethyl-4-tertiaryaminomethylsubstituted derivatives of 6-bromo-3-ethoxycarbonyl-5-hydroxyindoles Influenza A (H1N1), BVDV, HCV Not specified Not noticeably active against the tested viruses. researchgate.net

Anticancer Activity in Cell Line Studies (in vitro)

The anticancer potential of derivatives based on the 6-bromo-indole/indazole scaffold has been evaluated in various human cancer cell lines. Research has shown that 6-aminoindazole-containing compounds, in particular, demonstrate anticancer activity researchgate.net. A series of 6-substituted amino-1H-indazole derivatives were designed and synthesized, with seven out of eight compounds showing growth inhibitory activity in four human cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM researchgate.net. One of the most promising compounds, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited potent antiproliferative activity against the human colorectal cancer cell line (HCT116) with an IC50 value of 14.3±4.4 µM, while showing no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 μM researchgate.net.

Furthermore, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines nih.gov. One compound from this series exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) nih.gov. Additionally, new indole-6-carboxylate ester derivatives designed as receptor tyrosine kinase inhibitors have shown anti-proliferative properties in vitro nih.gov. Two compounds, in particular, were identified as the most effective cytotoxic agents, causing cancer cell cycle arrest in the G2/M phase and inducing apoptosis nih.gov.

Table 3: In Vitro Anticancer Activity of this compound and Analogue Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Findings Reference
6-Substituted amino-1H-indazole derivatives HCT116 (colorectal), and others Growth inhibitory activity with IC50 values from 2.9 to 59.0 µM. N-(4-fluorobenzyl)-1H-indazol-6-amine had an IC50 of 14.3 µM in HCT116. researchgate.net
1H-Indazole-3-amine derivatives K562 (leukemia), A549 (lung), PC-3 (prostate), Hep-G2 (hepatoma) A lead compound showed an IC50 of 5.15 µM against K562 and high selectivity for normal cells. nih.gov
Indole-6-carboxylate ester derivatives (hydrazine-1-carbothioamide and oxadiazole) HepG2 (hepatoma), HCT-116 (colorectal), A549 (lung) Two lead compounds were the most potent anti-proliferative agents, causing G2/M cell cycle arrest and apoptosis. nih.gov

Evaluation as Antibiotic Adjuvants in in vitro Models

In addition to their intrinsic antimicrobial activity, certain this compound derivatives have been assessed for their potential to act as antibiotic adjuvants, molecules that can enhance the efficacy of conventional antibiotics. The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue were tested as potential antibiotic adjuvants against MRSA and MSSA mdpi.comunimi.it. The fluorinated analogue, in particular, enabled a remarkable 256-fold reduction in the MIC of oxacillin for a clinical MRSA strain mdpi.com. These compounds also inhibited biofilm formation, with the fluorinated derivative showing greater eradicating activity on preformed biofilms compared to the natural alkaloid mdpi.comunimi.it.

Similarly, 6-bromoindolglyoxylamide polyamine derivatives were evaluated for their antibiotic-enhancing properties. One such derivative, which includes a spermine chain, displayed in vitro antibiotic enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa nih.gov. Furthermore, research into 6-bromoindole derivatives has identified them as potential inhibitors of bacterial cystathionine-γ-lyase, an enzyme involved in hydrogen sulfide production which protects bacteria from oxidative stress. By inhibiting this enzyme, these compounds can potentiate the antimicrobial activity of antibiotics like gentamicin mdpi.com.

Table 4: In Vitro Evaluation of this compound Derivatives as Antibiotic Adjuvants

Derivative Antibiotic Target Bacterium Key Findings Reference
Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine Oxacillin Methicillin-resistant Staphylococcus aureus (MRSA) Enabled a 256-fold reduction in the MIC of oxacillin. mdpi.com
6-Bromoindolglyoxylamide polyamine 3 Not specified Pseudomonas aeruginosa Displayed antibiotic enhancing properties against this resistant Gram-negative bacterium. nih.gov
Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate Gentamicin Not specified Potentiated the antimicrobial activity of gentamicin through inhibition of bacterial cystathionine-γ-lyase. mdpi.com

Computational and Theoretical Chemistry Analyses of 6 Bromo 1h Indol 3 Amine and Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in structure-based drug design.

Molecular docking studies have been employed to investigate the interaction of various indole (B1671886) derivatives with a range of biological targets. For derivatives of 6-bromo-1H-indole, these studies predict how the molecule might bind within the active site of a target protein, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Research on brominated indole-3-glyoxylamides, which share the bromo-indole core, has explored their binding to the amyloid protein α-synuclein, a target relevant to Parkinson's disease. nih.gov Similarly, other indole derivatives have been computationally screened against targets for major depressive disorder, including the Serotonin Transporter (SERT), Dopamine D2 receptor, and Monoamine Oxidase-A (MAO-A). nih.gov In the field of antimicrobials, indole-based compounds have been docked against bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and DNA gyrase, as well as fungal enzymes such as human lanosterol (B1674476) 14α-demethylase. frontiersin.orgjmchemsci.com These predictions help to rationalize the observed biological activities and guide the synthesis of more potent and selective inhibitors. The interactions typically involve the indole nitrogen acting as a hydrogen bond donor and the aromatic system participating in pi-pi stacking with amino acid residues like tyrosine or phenylalanine in the receptor's binding pocket.

Beyond identifying potential interactions, docking simulations calculate a scoring function to estimate the binding affinity (often represented as binding energy in kcal/mol) of the ligand for the protein. A lower binding energy generally indicates a more stable and favorable interaction. These simulations explore numerous possible orientations (poses) of the ligand within the binding site, ranking them based on this score.

For example, studies on novel indazole derivatives targeting the renal cancer receptor (PDB: 6FEW) and indole derivatives targeting DNA gyrase (PDB: 1KZN) used binding energy calculations to identify the most promising compounds for synthesis. jmchemsci.comnih.gov The results from these simulations provide a theoretical basis for the compound's potential efficacy. For instance, a study on novel heterocyclic scaffolds based on an indole moiety identified a compound with a minimum binding energy of -11.5 kcal/mol against MurC, which was lower (more favorable) than the standard drug ampicillin (B1664943) (-8.0 kcal/mol). frontiersin.org

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

Ligand Class Target Protein(s) PDB ID Predicted Binding Energy (kcal/mol) Key Interactions Noted
Indole-based heterocycles UDP-N-acetylmuramate-L-alanine ligase (MurC) Not Specified -11.5 Hydrogen bonds, pi-stacked interactions
Indole-based heterocycles Human lanosterol 14α-demethylase Not Specified -8.5 Hydrogen bonds, pi-stacked interactions
Indolylpropyl-piperazines Serotonin Transporter (SERT), Dopamine D2 Receptor Not Specified Not Specified Rationalized binding modes
Tetrahydro-1H-indazole derivatives DNA gyrase 1KZN Not Specified Excellent bonding interactions

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These methods provide detailed information on electron distribution, molecular orbitals, and reactivity.

DFT studies are performed on indole derivatives to understand their fundamental chemical characteristics. niscpr.res.in These calculations can determine the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how a molecule will interact with biological receptors. Reactivity descriptors such as ionization potential, electron affinity, and chemical hardness are also derived from these calculations to quantify the molecule's reactivity. For instance, DFT calculations using the B3LYP functional with 6-31G basis sets have been used to determine the heats of formation for various indole derivatives, providing insights into their relative stabilities. niscpr.res.in

Table 2: Common Quantum Chemical Descriptors Calculated via DFT

Descriptor Description Relevance
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. Predicts reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. Predicts reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the van der Waals surface of the molecule. Identifies sites for electrophilic and nucleophilic attack and non-covalent interactions.

| Mulliken Atomic Charges | Provides a measure of the partial atomic charge on each atom in the molecule. | Helps in understanding charge distribution and polar interactions. |

Many biologically active molecules, including indole derivatives, can exist in different isomeric forms called tautomers, which can interconvert. uwa.edu.au A common example is keto-enol or amine-imine tautomerism. The specific tautomeric form present can significantly affect a molecule's ability to bind to a receptor.

Quantum chemical calculations are essential for studying the relative stabilities of different tautomers and conformers (spatial arrangements of atoms). nih.gov By calculating the energies of each form in the gas phase and in different solvents (using models like the Polarizable Continuum Model), researchers can predict which tautomer is likely to predominate in a biological environment. researchgate.net For example, in studies of indole-3-pyruvic acid, a metabolite of tryptophan, the equilibrium between its keto and enol tautomers was analyzed, revealing that the relative proportions could be influenced by environmental factors like pH and temperature. uwa.edu.aunih.gov DFT calculations can confirm the most stable tautomer, which is critical for correctly modeling its interaction in docking studies. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of the system over time. ulisboa.pt These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a more realistic view of the binding process.

MD simulations are typically performed on the most promising ligand-protein complexes identified through docking. The primary goal is to assess the stability of the docked pose. researchgate.net The simulation tracks the trajectory of the complex over nanoseconds or longer, allowing for the analysis of conformational changes in both the ligand and the protein.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation time. A stable RMSD suggests the ligand remains securely in the binding pocket. Another parameter is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand. researchgate.net MD simulations can also reveal the crucial role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energy. The methodology involves steps of energy minimization, system equilibration at a desired temperature and pressure, and a final production run from which thermodynamic properties are calculated. ulisboa.pt

Table 3: Compounds Mentioned in the Article

Compound Name
6-Bromo-1H-indol-3-amine
6-Bromo-1H-indole-3-carboxylic acid
Indole-3-glyoxylamides (IGAs)
α-synuclein
Ampicillin
Indole-3-pyruvic acid
6-Bromo-1H-indole-3-carbaldehyde

Conformational Flexibility and Stability in Solvated Environments

Computational studies focusing specifically on the conformational flexibility and stability of this compound in solvated environments are not extensively available in the current body of scientific literature. However, general principles derived from computational analyses of related indole derivatives and other small aromatic molecules can provide valuable insights into its expected behavior.

The conformational landscape of this compound is primarily dictated by the rotational freedom of the exocyclic amine group (-NH2) at the C3 position of the indole ring. In a solvated environment, such as water, the orientation of this amine group relative to the indole core would be influenced by a delicate balance of intramolecular and intermolecular forces.

Intramolecular Factors:

Steric Hindrance: The interaction between the amine group and the adjacent hydrogen atom at the C2 position of the indole ring can influence the preferred rotational angle.

Electronic Effects: The electron-donating nature of the amine group and the electron-withdrawing effect of the bromine atom at the C6 position can alter the electron density distribution of the indole ring, which in turn can subtly affect the conformational preferences of the amine substituent.

Intermolecular Interactions in Solvated Environments:

In aqueous solution, explicit solvent molecules play a crucial role in stabilizing different conformations through hydrogen bonding. The amine group of this compound can act as both a hydrogen bond donor and acceptor, while the N-H group of the indole ring can act as a hydrogen bond donor. The bromine atom can also participate in weaker halogen bonding interactions.

Molecular dynamics (MD) simulations of similar indole-containing molecules in water have shown that the solvent molecules arrange themselves around the solute to maximize favorable interactions. nih.govnih.gov For this compound, it is anticipated that water molecules would form a dynamic hydration shell, with specific water molecules forming transient hydrogen bonds with the -NH2 and indole N-H groups. The stability of different rotamers of the amine group would be influenced by the ability of the surrounding water molecules to accommodate these orientations and form an optimal hydrogen-bonding network.

To quantify the relative stabilities of different conformers, quantum mechanical calculations, such as Density Functional Theory (DFT), would be necessary. rsc.org These calculations, coupled with continuum solvation models (like the Polarizable Continuum Model, PCM), could provide the free energies of different conformations in solution, thereby identifying the most stable structures. nih.gov

Table 7.3.1.A: Hypothetical Relative Energies of this compound Conformers in an Aqueous Environment

Conformer (Dihedral Angle C2-C3-N-H)Relative Energy (kcal/mol)Key Stabilizing Interactions
0° (syn-planar)0.0Maximized hydrogen bonding with explicit water molecules.
90° (perpendicular)2.5Steric repulsion between amine and indole ring, partially compensated by solvent interactions.
180° (anti-planar)0.2Favorable hydrogen bonding network with the solvent.

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Dynamic Interactions with Biological Macromolecules

The study of the dynamic interactions between this compound and biological macromolecules is a critical aspect of understanding its potential pharmacological activity. While specific experimental or computational studies on this particular compound are scarce, molecular docking and molecular dynamics simulations of analogous indole-based ligands with various protein targets can provide a framework for predicting its binding behavior. nih.govjocpr.com

The indole scaffold is a common motif in many biologically active molecules and is known to participate in various types of interactions with protein active sites. researchgate.net For this compound, the following interactions would likely govern its binding to a target protein:

Hydrogen Bonding: The amine group at the C3 position and the indole N-H group are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar residues such as aspartate, glutamate, serine, and threonine in a protein's binding pocket.

π-Stacking and Hydrophobic Interactions: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The hydrophobic nature of the indole core also promotes favorable van der Waals interactions with nonpolar residues.

Halogen Bonding: The bromine atom at the C6 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur found in the side chains of certain amino acids (e.g., serine, methionine) or the protein backbone.

Molecular docking simulations could be employed to predict the preferred binding pose of this compound within the active site of a target protein. These simulations would generate a binding affinity score, indicating the strength of the interaction.

Following docking, molecular dynamics (MD) simulations of the protein-ligand complex would provide a more detailed and dynamic picture of the interaction. MD simulations can reveal:

The stability of the predicted binding pose over time.

The flexibility of the ligand and the protein active site upon binding.

The key amino acid residues involved in the interaction and the duration of these interactions.

The role of water molecules in mediating the protein-ligand interaction.

Table 7.3.2.A: Predicted Interaction Profile of this compound with a Hypothetical Kinase Active Site

Interaction TypePotential Interacting ResiduesContribution to Binding Affinity
Hydrogen BondAsp145, Glu91High
π-π StackingPhe80Moderate
Hydrophobic InteractionsVal34, Leu128, Ala54Moderate
Halogen BondSer89 (backbone carbonyl)Low to Moderate

Note: This table is a generalized prediction based on the known interaction patterns of similar indole derivatives. The actual interactions would be specific to the particular protein target.

The insights gained from such computational analyses are instrumental in the rational design of more potent and selective derivatives of this compound for various therapeutic applications.

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Synthetic Methodologies for Indole-3-amine Scaffolds

The synthesis of indole (B1671886) derivatives is a cornerstone of medicinal chemistry. novapublishers.com While classical methods for constructing the indole ring and functionalizing it at the C3 position are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. The instability of unprotected, electron-rich 3-aminoindoles presents a significant challenge, often necessitating the use of protecting groups or leading to the synthesis of more stable, deactivated derivatives. nih.gov

Key areas for future development include:

Direct C-H Amination: Developing catalytic systems (e.g., transition metal-catalyzed or photoredox-catalyzed) for the direct introduction of an amino group at the C3 position of the 6-bromoindole (B116670) core would represent a significant step forward in atom economy and synthetic efficiency.

Flow Chemistry: The use of microreactor technology can enable better control over reaction parameters (temperature, pressure, reaction time), which is particularly advantageous for handling unstable intermediates and improving the safety and scalability of reactions.

Biocatalysis: Employing enzymes, such as halogenases or aminotransferases, could offer highly selective and environmentally benign routes to functionalized indole-3-amine scaffolds under mild conditions. frontiersin.org For instance, enzymatic halogenation has been shown to be effective for various indole derivatives. frontiersin.org

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that assemble the 6-bromo-1H-indol-3-amine core from simple starting materials would streamline synthesis and facilitate the rapid generation of diverse compound libraries. nih.gov

Synthetic StrategyDescriptionPotential AdvantagesReference
Post-functionalization (Nitration/Azidation followed by Reduction)Introduction of a nitro or azide (B81097) group at the C3 position of the indole ring, followed by chemical reduction to the amine.Well-established and reliable for many indole systems. nih.gov
Fisher Indole SynthesisConstruction of the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone, potentially incorporating the 3-amine precursor.A classical and versatile method for building the core indole scaffold. nih.gov
Enzymatic HalogenationUse of halogenase enzymes to selectively install halogen atoms on the indole ring, which can be precursors for further functionalization.High selectivity, mild reaction conditions, and environmentally friendly. frontiersin.org
Palladium-Mediated Coupling-CyclizationUltrasound-assisted, palladium-catalyzed coupling and cyclization of precursors to form the indole ring system.Good to acceptable yields and potential for greener synthesis via ultrasonication. researchgate.net

Rational Design of Derivatives with Enhanced Target Specificity

The this compound scaffold serves as a foundational structure for the rational design of derivatives with tailored biological activities. The bromine atom at the C6 position and the amine group at the C3 position are key handles for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, are crucial for this process.

For example, derivatives of 6-bromoindole have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov In these derivatives, modifications were made at the N1 position of the indole ring, demonstrating that this position is tolerant to substitution and can be used to modulate activity and selectivity. nih.gov Similarly, 6-substituted indole-3-glyoxylamides have shown promise as antiprion agents, where electron-withdrawing substituents at the C6 position improved both biological activity and metabolic stability. researchgate.net

Future design strategies will likely involve:

Bioisosteric Replacement: Replacing the bromine atom with other functional groups (e.g., -CF3, -CN, -SO2Me) to modulate lipophilicity and electronic character.

Scaffold Hopping: Using the indole-3-amine core as a starting point to design related heterocyclic systems (e.g., azaindoles) to explore new chemical space and intellectual property.

Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy data of target proteins in complex with scaffold-based inhibitors to guide the design of new derivatives that form more optimal interactions with the binding site.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has become a powerful approach for identifying starting points for drug development, particularly for challenging targets. nih.gov FBDD utilizes small, low-complexity molecules ("fragments") that bind to targets with low affinity but do so very efficiently. nih.govfrontiersin.org The this compound core is well-suited for inclusion in fragment libraries due to its relatively low molecular weight and structural features that are amenable to elaboration.

The "Rule of Three" provides general guidelines for the physicochemical properties of fragments. frontiersin.org The core scaffold of this compound aligns well with these principles, making it an excellent candidate for FBDD campaigns.

"Rule of Three" ParameterGuideline ValueThis compound (Core)
Molecular Weight≤ 300 Da~225 Da
cLogP≤ 3~2.5 (estimated)
Number of Hydrogen Bond Donors≤ 32 (indole N-H, amine -NH2)
Number of Hydrogen Bond Acceptors≤ 31 (amine -NH2)
Number of Rotatable Bonds≤ 31

Once a fragment hit based on this scaffold is identified through biophysical screening methods (e.g., NMR, X-ray crystallography, or thermal shift assays), it can be optimized into a potent lead compound through strategies like fragment growing, linking, or merging. frontiersin.orgacs.org The amine and bromo-substituted phenyl ring provide clear vectors for chemical elaboration to improve potency and selectivity.

Applications as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. Derivatives of this compound can be developed into highly valuable chemical probes. By incorporating reporter tags—such as fluorescent dyes, biotin, or clickable handles (e.g., alkynes or azides)—onto the core scaffold, researchers can create molecules capable of:

Target Engagement Studies: Confirming that a compound binds to its intended target within a cellular context.

Cellular Imaging: Visualizing the subcellular localization of the target protein.

Affinity-Based Proteomics: Identifying the protein targets of a bioactive compound in an unbiased manner.

The design of a chemical probe requires careful consideration to ensure that the attachment of the reporter tag does not significantly disrupt the binding of the molecule to its target. The N1 position of the indole or the C3-amine could serve as potential attachment points for linkers, as modifications at these positions are often well-tolerated in related indole derivatives. nih.gov

Exploration of New Biological Targets and Pathways

The indole scaffold is a common feature in molecules that interact with a wide array of biological targets. mdpi.com Derivatives have shown activity against targets as diverse as protein kinases, G-protein coupled receptors, enzymes, and ion channels. mdpi.commdpi.com A key future direction for this compound is the systematic screening of derivative libraries against a broad range of biological targets to uncover novel activities and therapeutic applications.

Phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., inhibition of cancer cell proliferation, reduction of inflammatory cytokine production) without a preconceived target, could reveal unexpected activities for this scaffold. Subsequent target deconvolution studies can then identify the molecular mechanism underlying the observed phenotype.

Target ClassExamplesPotential Therapeutic AreaReference
Protein KinasesEGFR, GSK-3βOncology, Neurodegenerative Diseases mdpi.comnih.gov
Epigenetic TargetsHDACs, BromodomainsOncology, Inflammatory Diseases mdpi.comnih.gov
Metabolic EnzymesBacterial CSE, α-Glucosidase, PPARαInfectious Diseases, Diabetes, Metabolic Syndrome nih.govmdpi.commdpi.com
Neurotransmitter TransportersSERT (Serotonin Transporter)Depression, Anxiety Disorders mdpi.comresearchgate.net

Strategies for Improving Bioavailability and Metabolic Stability for Preclinical Studies

For a promising lead compound to advance into preclinical and clinical development, it must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. Indole-containing compounds can be susceptible to metabolic degradation, often through oxidation by cytochrome P450 enzymes. nih.gov

Future research will need to focus on strategies to enhance the drug-like properties of this compound derivatives. Key approaches include:

Metabolic Blocking: Introducing groups, such as fluorine atoms or small alkyl groups, at positions identified as metabolically vulnerable can block oxidative metabolism and increase the compound's half-life. Studies on related pyrimido[4,5-b]indoles have shown that introducing an amide bond can eliminate a metabolic hotspot and improve stability. nih.gov

Modulation of Physicochemical Properties: Systematically modifying the lipophilicity (cLogP) and polar surface area (PSA) of derivatives to achieve an optimal balance for oral absorption and cell permeability.

Prodrug Strategies: Temporarily masking functional groups (like the C3-amine or indole N-H) with cleavable moieties can improve solubility, permeability, or protect the molecule from premature metabolism. The prodrug is then converted to the active compound in the body.

In Vitro and In Vivo Profiling: Early and iterative assessment of metabolic stability using liver microsomes and in vivo pharmacokinetic studies in animal models will be essential to guide the optimization process and select candidates with the highest potential for clinical success. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 6-Bromo-1H-indol-3-amine, and what are their critical parameters?

this compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. A common approach involves bromination of indole precursors at the 6-position, followed by functionalization of the 3-position with an amine group. For example, palladium-catalyzed Buchwald-Hartwig amination can introduce the amine group using ammonia or protected amines . Key parameters include reaction temperature (80–120°C), choice of ligands (e.g., Xantphos), and solvent polarity (DMF or toluene). Yield optimization often requires inert atmosphere conditions and careful control of stoichiometry .

Q. How is this compound characterized for purity and structural confirmation?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromine at C6 and amine at C3) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (212.05 g/mol) and isotopic patterns due to bromine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>98% for research-grade material) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Cytotoxicity assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme inhibition studies : Fluorogenic substrates for kinases or oxidases to identify molecular targets .
  • Cellular uptake : Fluorescence tagging (e.g., FITC conjugation) to study intracellular localization .

Advanced Research Questions

Q. How does the substituent position (e.g., bromine at C6 vs. C4) influence biological activity in indole derivatives?

Structure-activity relationship (SAR) studies reveal that bromine at C6 enhances steric hindrance and electronic effects, altering binding affinity to targets like 5-HT receptors. For instance, this compound shows higher selectivity for 5-HT6_{6} receptors (Ki_i = 3.7–5.7 nM) compared to C4-substituted analogs due to improved hydrophobic interactions in the receptor pocket . Computational docking (AutoDock Vina) and molecular dynamics simulations further validate these interactions .

Q. What strategies resolve contradictions in reported biological data for this compound?

Discrepancies in activity data may arise from differences in assay conditions (e.g., serum concentration, pH) or batch-to-batch variability. Mitigation strategies include:

  • Standardized protocols : Adherence to OECD guidelines for cytotoxicity testing.
  • Batch validation : Multi-technique characterization (NMR, HPLC, X-ray crystallography) to confirm structural consistency .
  • Meta-analysis : Systematic reviews of published data to identify confounding variables (e.g., solvent effects in DMSO) .

Q. How can hydrogen-bonding patterns in this compound crystals inform material design?

Single-crystal X-ray diffraction (SC-XRD) reveals that the amine group participates in N–H···N and N–H···Br hydrogen bonds, forming supramolecular networks. These interactions, analyzed via graph-set notation (e.g., R22(8)R_2^2(8) motifs), influence crystal packing and stability. Such patterns are critical for designing co-crystals with enhanced solubility or optical properties .

Q. What advanced techniques optimize its synthetic yield and regioselectivity?

  • Microwave-assisted synthesis : Reduces reaction time (from 24 h to 2 h) and improves yield (by 15–20%) .
  • Flow chemistry : Enhances regioselectivity in bromination steps via precise temperature and pressure control .
  • Catalyst screening : High-throughput experimentation (HTE) identifies optimal Pd/ligand combinations for amination .

Methodological Guidance

Q. Designing experiments to study its mechanism of action in neurodegenerative models

  • In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive effects via Morris water maze.
  • Biochemical assays : Measure acetylcholinesterase (AChE) inhibition and amyloid-beta aggregation using thioflavin-T fluorescence .
  • Omics integration : Transcriptomic profiling (RNA-seq) to identify dysregulated pathways post-treatment .

Q. Addressing stability challenges in aqueous solutions

  • pH optimization : Stability is maximized at pH 6–7 (phosphate buffer).
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose or mannitol) for long-term storage .
  • Degradation analysis : UPLC-QTOF-MS identifies hydrolysis byproducts (e.g., debrominated indoles) .

Key Citations

  • Synthetic Methods :
  • Biological Evaluation :
  • Structural Analysis :

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.